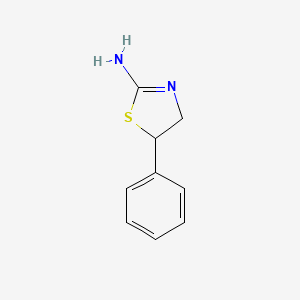![molecular formula C8H10Cl2NPS B14638441 [4-(Dimethylamino)phenyl]phosphonothioic dichloride CAS No. 53772-62-6](/img/structure/B14638441.png)
[4-(Dimethylamino)phenyl]phosphonothioic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl]phosphonothioic dichloride is an organophosphorus compound with the molecular formula C8H10Cl2NPS It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further bonded to a phosphonothioic dichloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)phenyl]phosphonothioic dichloride typically involves the reaction of 4-(dimethylamino)aniline with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-(Dimethylamino)aniline} + \text{PCl}_5 + \text{S} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Dimethylamino)phenyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonothioic dichloride group can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphonothioic acid derivatives or reduction to form phosphine derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: The reaction is carried out in aqueous solutions, often under acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Substituted phosphonothioic dichloride derivatives.
Oxidation Reactions: Phosphonothioic acid derivatives.
Reduction Reactions: Phosphine derivatives.
Hydrolysis: Phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Dimethylamino)phenyl]phosphonothioic dichloride is used as a reagent in the synthesis of various organophosphorus compounds. It serves as a precursor for the preparation of phosphonothioic acid derivatives and other related compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein phosphorylation. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound is explored for its potential use as a therapeutic agent. Its unique chemical properties may enable the development of novel drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and flame retardants.
Mecanismo De Acción
The mechanism of action of [4-(Dimethylamino)phenyl]phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The phosphonothioic dichloride group is particularly reactive, allowing the compound to act as an effective inhibitor or modifier of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphonothioic dichloride: Similar structure but lacks the dimethylamino group.
Dichlorophenylphosphine sulfide: Contains a phenyl group bonded to a phosphine sulfide group with two chlorine atoms.
Phenylphosphonothionodichloridate: Similar to phenylphosphonothioic dichloride but with different substituents.
Uniqueness
The presence of the dimethylamino group in [4-(Dimethylamino)phenyl]phosphonothioic dichloride imparts unique chemical properties, such as increased nucleophilicity and reactivity
Propiedades
Número CAS |
53772-62-6 |
|---|---|
Fórmula molecular |
C8H10Cl2NPS |
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
4-dichlorophosphinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10Cl2NPS/c1-11(2)7-3-5-8(6-4-7)12(9,10)13/h3-6H,1-2H3 |
Clave InChI |
BVFDIQLHRGIVIE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)P(=S)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


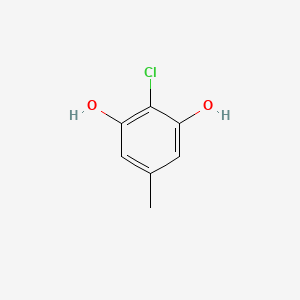
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)


![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)

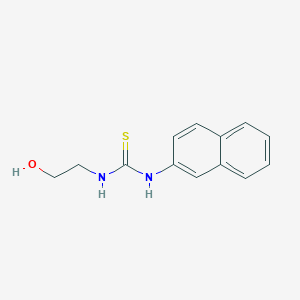
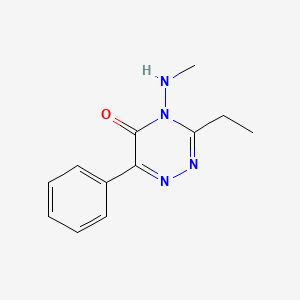
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
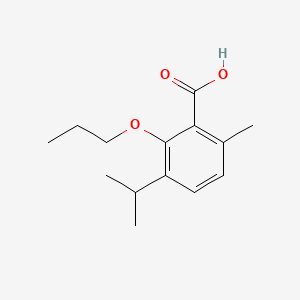
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

